molecular formula C4H7N3O3S B2967834 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine CAS No. 1247150-54-4

3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine

Cat. No.: B2967834
CAS No.: 1247150-54-4
M. Wt: 177.18
InChI Key: YAPLQMGYGHPORP-UHFFFAOYSA-N
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Description

3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine is a heterocyclic compound that features a unique combination of functional groups, including a methanesulfonylmethyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine typically involves the reaction of methanesulfonyl chloride with a suitable precursor containing the oxadiazole ring. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonylmethyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Scientific Research Applications

3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine involves its interaction with molecular targets, such as enzymes or receptors. The methanesulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one
  • 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine
  • 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-triazol-5-imine

Uniqueness

3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(methylsulfonylmethyl)-1,2,4-oxadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O3S/c1-11(8,9)2-3-6-4(5)10-7-3/h2H2,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPLQMGYGHPORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NOC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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